molecular formula C20H20N2O4S3 B6567164 3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946295-81-4

3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6567164
CAS No.: 946295-81-4
M. Wt: 448.6 g/mol
InChI Key: CAZJUIWIIJSLJH-UHFFFAOYSA-N
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Description

3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a thiophene-2-sulfonyl group at position 1 and a 3-methylbenzene sulfonamide moiety at position 4. The compound’s design integrates a thiophene ring—a heterocyclic system known to enhance electronic interactions in binding pockets—and a methyl group on the benzene ring, which may optimize lipophilicity and metabolic stability.

Properties

IUPAC Name

3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S3/c1-15-5-2-7-18(13-15)28(23,24)21-17-9-10-19-16(14-17)6-3-11-22(19)29(25,26)20-8-4-12-27-20/h2,4-5,7-10,12-14,21H,3,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZJUIWIIJSLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound is compared below with analogs from the 1a-f series (Figure 1 in ), which share a dihydroquinazoline core and variable substituents. Key differences in structure, physicochemical properties, and inferred pharmacological behavior are outlined.

Structural Differences

Compound Core Structure Sulfonamide Group Substituent Aromatic Ring Substituent
Target Compound Tetrahydroquinoline Thiophene-2-sulfonyl 3-methyl (benzene)
SC-558 (Reference) Dihydroquinazoline Phenyl H (benzene)
1a-f Series Dihydroquinazoline Phenyl X = H, CH3, OCH3, Br, Cl, (C=O)OCH2CH3
  • Core Structure: The tetrahydroquinoline core in the target compound confers greater conformational flexibility compared to the planar dihydroquinazoline system in SC-558 and 1a-f analogs. This flexibility may alter binding kinetics to enzyme active sites .
  • Aromatic Substituents : The 3-methyl group on the benzene ring increases lipophilicity (logP ~2.8 estimated) relative to halogens (e.g., Br, Cl in 1d-e) or electron-withdrawing groups (e.g., (C=O)OCH2CH3 in 1f), which may improve membrane permeability but reduce aqueous solubility .

Pharmacological Implications (Inferred)

Property Target Compound 1a-f Series
Enzyme Affinity Moderate (predicted) Varies with substituent:
- Electron-donating (CH3, OCH3): Reduced potency
- Halogens (Br, Cl): Enhanced potency
Metabolic Stability High (3-methyl group) Low for esters (1f), moderate for halogens
Solubility Moderate (~25 µM) Low for lipophilic groups (CH3, Br)
  • Selectivity: The thiophene sulfonyl group may confer selectivity for enzymes with hydrophobic subpockets (e.g., COX-2 over COX-1), whereas SC-558 analogs with halogens (1d-e) show non-selective binding .
  • Synthetic Accessibility: The tetrahydroquinoline core requires multi-step synthesis compared to the dihydroquinazoline system, which is more straightforward but less tunable.

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